(3-Oxocyclopent-1-en-1-yl)boronic acid
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Overview
Description
(3-Oxocyclopent-1-en-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a cyclopentenone ring. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxocyclopent-1-en-1-yl)boronic acid typically involves the reaction of cyclopentenone with a boron-containing reagent. One common method is the hydroboration of cyclopentenone followed by oxidation to yield the desired boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. The scalability of these methods allows for the efficient production of the compound, which can then be purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Oxocyclopent-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as THF.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenone derivatives.
Scientific Research Applications
(3-Oxocyclopent-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Oxocyclopent-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes, where it can inhibit or modulate their activity by forming boronate esters with active site residues .
Comparison with Similar Compounds
- Phenylboronic acid
- Cyclopentylboronic acid
- Vinylboronic acid
Comparison: (3-Oxocyclopent-1-en-1-yl)boronic acid is unique due to its cyclopentenone ring structure, which imparts distinct reactivity compared to other boronic acids. For example, phenylboronic acid lacks the cyclic structure and thus has different reactivity and applications. Cyclopentylboronic acid, while similar in having a cyclopentane ring, does not possess the enone functionality, which is crucial for certain reactions and applications .
Properties
IUPAC Name |
(3-oxocyclopenten-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c7-5-2-1-4(3-5)6(8)9/h3,8-9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJZYEJWULSMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)CC1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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